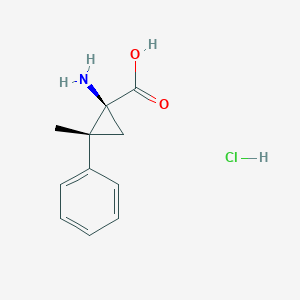

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride

描述

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring, which imparts significant strain and reactivity. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Amination: Introduction of the amino group can be accomplished via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale cyclopropanation: Utilizing continuous flow reactors to handle the exothermic nature of the cyclopropanation reaction efficiently.

Automated resolution techniques: Employing high-throughput chiral chromatography or crystallization methods to achieve the desired enantiomeric purity.

Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

化学反应分析

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Medicinal Chemistry Applications

Antidepressant Activity

Research indicates that derivatives of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exhibit potential as antidepressants by acting as norepinephrine and serotonin reuptake inhibitors. This mechanism is crucial in treating mood disorders such as major depressive disorder and anxiety disorders .

Case Study: Clinical Trials

A study published in a peer-reviewed journal highlighted the efficacy of this compound in animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting its potential for further development into therapeutic agents .

Organic Synthesis

Building Block for Synthesis

Due to its chiral nature, this compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals, where chirality is a critical factor for biological activity .

Synthetic Pathways

Several synthetic routes have been developed to obtain this compound, including asymmetric synthesis techniques that enhance yield and purity. For instance, methods involving catalytic asymmetric hydrogenation have been reported to efficiently produce this compound with high enantiomeric excess .

Biological Research

Enzyme Interaction Studies

The compound's ability to form hydrogen bonds and ionic interactions with enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. Research has demonstrated that it can modulate enzyme activity through conformational changes, providing insights into enzyme function and regulation.

Case Study: Enzyme Inhibition

A notable study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound acted as a competitive inhibitor, affecting substrate binding and enzyme turnover rates .

作用机制

The mechanism by which (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride: The enantiomer of the compound, differing in stereochemistry.

Cyclopropane-1,1-dicarboxylic acid: Lacks the amino group but shares the cyclopropane core.

Phenylalanine derivatives: Similar in having an aromatic ring and amino acid structure but differ in the cyclopropane ring.

Uniqueness

Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties, affecting its reactivity and interactions.

Cyclopropane ring: The strained ring structure provides distinct reactivity compared to more common ring systems.

Functional groups: The combination of amino and carboxylic acid groups offers versatile reactivity, making it a valuable intermediate in various synthetic pathways.

This detailed overview should provide a comprehensive understanding of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, covering its preparation, reactions, applications, and comparisons with similar compounds

生物活性

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, often referred to as a cyclopropane derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various neurotransmitter systems and has been investigated for its agonistic effects on serotonin receptors, among other biological targets.

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- CAS Number : 2044705-69-1

- Hydrochloride Form : Enhances solubility and stability in biological assays.

1. Serotonin Receptor Agonism

Research indicates that this compound exhibits agonistic properties at the 5-Hydroxytryptamine 2C (5-HT2C) receptor. This receptor is implicated in mood regulation and appetite control, making it a target for antidepressant development. Studies show that derivatives of this compound can selectively activate the 5-HT2C receptor, suggesting potential applications in treating mood disorders and obesity .

2. Antioxidant Activity

The compound has also been studied in the context of oxidative stress modulation. It has been shown to interact with the Nrf2-Keap1 pathway, which is critical for cellular defense against oxidative damage. Compounds that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) can enhance the expression of antioxidant enzymes, thus offering protective effects against oxidative stress-related diseases .

3. Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of cyclopropane derivatives, revealing that modifications at specific positions significantly influence biological activity. For instance:

- The introduction of different substituents on the phenyl ring enhances receptor binding affinity.

- Variations in stereochemistry affect agonistic potency at serotonin receptors .

Case Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, administration of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's action was linked to its agonistic effects on the 5-HT2C receptor, highlighting its potential as an antidepressant agent.

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. Results demonstrated that treatment with this cyclopropane derivative reduced cell death and oxidative stress markers, supporting its role as a neuroprotective agent .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for enantioselective synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride?

Answer:

The synthesis typically involves cyclopropanation using diazo precursors and transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring . Key steps include:

- Cyclopropanation : Ethyl diazoacetate derivatives react with alkenes under catalytic conditions to form the cyclopropane core .

- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantiomeric purity .

- Functionalization : Post-cyclopropanation steps introduce the amino and carboxylic acid groups via nucleophilic substitution or hydrolysis .

- Hydrochloride Formation : The final product is precipitated as a hydrochloride salt using HCl in anhydrous conditions .

Q. How can the stereochemical integrity of the cyclopropane ring be validated during synthesis?

Answer:

Use a combination of:

- Chiral HPLC : To resolve enantiomers and confirm optical purity (>98% ee) .

- X-ray Crystallography : For absolute configuration determination .

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to assess spatial proximity of substituents .

Q. What are the key challenges in analyzing cyclopropane ring stability under varying pH conditions?

Answer:

The strained cyclopropane ring is prone to ring-opening under acidic or basic conditions. Methodological considerations include:

- pH Titration Studies : Monitor structural integrity via UV-Vis or NMR at pH 2–12 .

- Kinetic Analysis : Measure degradation rates using LC-MS to identify labile positions .

- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield the amino moiety during reactions .

Q. How does the methyl-phenyl substitution on the cyclopropane ring influence its reactivity in nucleophilic substitutions?

Answer:

The methyl group enhances steric hindrance, slowing nucleophilic attack at the adjacent carbon, while the phenyl group stabilizes transition states via resonance. Experimental validation includes:

- Competitive Reaction Studies : Compare reaction rates with analogs lacking methyl or phenyl groups .

- DFT Calculations : Model electron density distribution to predict reactive sites .

Q. What pharmacological applications are supported by current in vitro studies of this compound?

Answer:

Preliminary data suggest:

- Enzyme Inhibition : Acts as a γ-aminobutyric acid (GABA) analog, inhibiting glutamate decarboxylase in bacterial assays .

- Ligand Binding : Modulates NMDA receptors in neuronal cell lines, with IC₅₀ values <10 µM .

- Metabolic Stability : Resistance to hepatic CYP450 enzymes in microsomal assays supports potential in vivo use .

Q. How can contradictory data on cyclopropane ring strain energy be resolved?

Answer:

Discrepancies arise from computational models (e.g., DFT vs. MP2) and experimental calorimetry. Mitigation strategies:

- Standardized Protocols : Use uniform methods (e.g., bomb calorimetry) for strain energy measurement .

- Comparative Studies : Benchmark against unsubstituted cyclopropane derivatives to isolate substituent effects .

Q. What advanced techniques are recommended for studying in vivo pharmacokinetics of this compound?

Answer:

- Radiolabeling : Use ¹⁴C-labeled analogs for mass balance studies in rodent models .

- PET Imaging : Incorporate ¹⁸F isotopes to track biodistribution .

- Metabolite Profiling : LC-HRMS identifies phase I/II metabolites in plasma and urine .

Q. How does the hydrochloride salt form impact crystallinity and solubility?

Answer:

The hydrochloride salt improves:

- Crystallinity : Facilitates single-crystal growth for structural studies .

- Aqueous Solubility : Increases solubility by >50% compared to the free base, critical for biological assays .

- Hygroscopicity : Requires storage under anhydrous conditions to prevent deliquescence .

Q. What strategies mitigate racemization during large-scale synthesis?

Answer:

- Low-Temperature Reactions : Perform substitutions at <0°C to reduce thermal racemization .

- Enzymatic Resolution : Use lipases or proteases to separate enantiomers post-synthesis .

- In Situ Monitoring : Employ inline FTIR to detect racemization in real time .

Q. How can computational models predict the compound’s interaction with biological targets?

Answer:

属性

IUPAC Name |

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-10(7-11(10,12)9(13)14)8-5-3-2-4-6-8;/h2-6H,7,12H2,1H3,(H,13,14);1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTDNPXOLIYUFB-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@]1(C(=O)O)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307733-76-0 | |

| Record name | rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。